molecular formula C8H22Cl2N2O B1383350 (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride CAS No. 1803607-98-8

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride

Cat. No.: B1383350
CAS No.: 1803607-98-8
M. Wt: 233.18 g/mol
InChI Key: LIGKBCBRMXBJBF-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H22Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride typically involves the reaction of 2-aminoethanol with 2-ethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylamines.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGKBCBRMXBJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CCOCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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